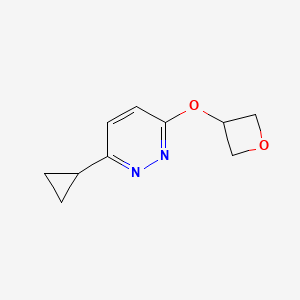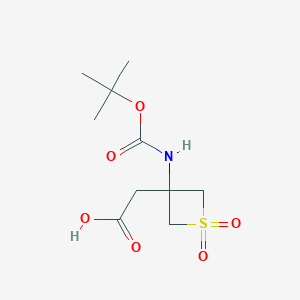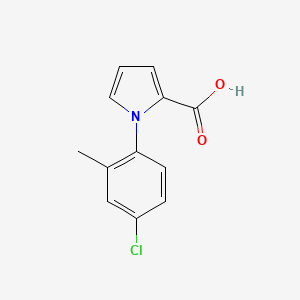![molecular formula C20H13Cl2F3N2O3 B3008255 1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide CAS No. 339008-64-9](/img/structure/B3008255.png)
1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide" is a structurally complex molecule that may be related to various pyridinecarboxamide derivatives, which have been studied for their potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their antifungal, antibacterial, and antitubercular activities . These compounds typically contain a pyridine ring, which is a common scaffold in medicinal chemistry due to its ability to engage in various interactions with biological targets.
Synthesis Analysis
The synthesis of related pyridinecarboxamide derivatives often involves the reaction of different starting materials, such as acetoacetanilide and cyanoacetanilide, in the presence of a catalyst like triethylamine . The synthesis process is usually confirmed by spectral data, including 1H-NMR, 13C-NMR, IR, and MS, along with elemental analysis . These methods ensure the correct structure and purity of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of pyridinecarboxamide derivatives is characterized by the presence of a pyridine ring and a carboxamide group. In some cases, the phenyl ring and the pyridine ring are conformationally planar, and substituents on the phenyl ring can exhibit rotational disorder . The molecular geometry and vibrational frequencies can be calculated using density functional theory (DFT) methods to compare with experimental data .
Chemical Reactions Analysis
Pyridinecarboxamide derivatives can form complexes with metals, as seen in the case of 6-Methyl-2-pyridinecarboxamide oxime forming a yellow compound with copper(I) . The reactivity of these compounds can be highly specific, with certain substituents preventing reactions with other metals. Additionally, these compounds can participate in hydrogen bonding interactions, which can influence their solid-state properties and potentially their biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinecarboxamide derivatives, such as solubility, melting points, and molar absorptivity, can be influenced by their molecular structure. For instance, the molar absorptivity of the copper compound formed by 6-Methyl-2-pyridinecarboxamide oxime is reported to be 7.2 x 10(3) at 405 nm . The polymorphism of these compounds can also be studied, which may reveal different conformations and packing in the solid state due to intermolecular hydrogen bonding interactions .
Aplicaciones Científicas De Investigación
Stereochemistry in Pharmacology
- Research on the stereochemistry of phenylpiracetam and its derivatives highlights the significance of structural analogs based on the pyrrolidin-2-one pharmacophore. These compounds are investigated for their potential in enhancing memory processes and cognitive functions, suggesting that compounds with specific stereochemistry could have neurological applications (Veinberg et al., 2015).
Heterocyclic Compounds in Chemistry
- A comprehensive review of the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and related compounds discusses their diverse applications, including spectroscopic properties and biological activity. This suggests that complex heterocyclic structures can have varied applications in both chemistry and biology (Boča et al., 2011).
Contributions to Food Chemistry
- The formation and fate of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in food processing highlight the interplay between lipid oxidation and Maillard reactions in creating and eliminating food toxicants. This suggests that understanding the chemical reactions and interactions in various contexts is crucial for food safety and chemistry (Zamora & Hidalgo, 2015).
Environmental Toxicology
- Studies on the occurrence and toxicity of antimicrobial compounds like triclosan in the environment discuss their persistence and transformation into potentially more toxic by-products. This underscores the importance of chemical stability and environmental impact assessments in scientific research (Bedoux et al., 2012).
Propiedades
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F3N2O3/c21-16-2-1-3-17(22)15(16)11-27-10-12(4-9-18(27)28)19(29)26-13-5-7-14(8-6-13)30-20(23,24)25/h1-10H,11H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKUTWJABLRSTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B3008176.png)

![5-((2,5-dimethylbenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008179.png)
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid](/img/structure/B3008182.png)




![2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3008189.png)
![N-(3-chloro-2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3008191.png)
![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/no-structure.png)
![(E)-1-(4-bromophenyl)-3-[4-(diethoxymethyl)phenyl]prop-2-en-1-one](/img/structure/B3008193.png)
